TC-G 1000

Description

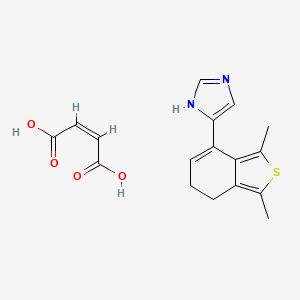

TC-G 1000: is a potent and selective agonist for the alpha-2D adrenoceptor. It is primarily used in scientific research due to its high affinity and specificity for this receptor subtype. The compound has a molecular formula of C17H18N2O4S and a molecular weight of 346.4 g/mol .

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.C4H4O4/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8;5-3(6)1-2-4(7)8/h5-7H,3-4H2,1-2H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJPAYHMCWCGW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Features

The compound’s structure combines a hydrophobic benzo[c]thiophene moiety with a polar imidazole-maleate system, enabling selective binding to α2D-adrenergic receptors. This selectivity arises from steric and electronic interactions between the dimethyl-substituted thiophene and receptor subpockets, as inferred from structural analogs. The maleate counterion enhances solubility in polar solvents, facilitating formulation for in vitro assays.

| Parameter | Specification |

|---|---|

| Solubility in DMSO | <34.64 mg/mL |

| Storage Temperature | Desiccate at room temperature (RT) |

| Stock Solution Stability | 6 months at -80°C; 1 month at -20°C |

Repeated freeze-thaw cycles must be avoided to prevent degradation, and solutions should be sonicated briefly at 37°C before use.

Applications in Pharmacological Research

This compound’s primary utility lies in its role as a tool compound for probing α2D-adrenoceptor signaling pathways.

Receptor Binding Studies

In radioligand displacement assays, this compound demonstrates high affinity for α2D receptors (Ki values in the nanomolar range), with minimal cross-reactivity at α2A or α2B subtypes. This selectivity enables precise modulation of adrenergic signaling in tissues such as the prefrontal cortex and spinal cord.

Chemical Reactions Analysis

Types of Reactions: TC-G 1000 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives

Scientific Research Applications

TC-G 1000 is widely used in scientific research due to its specificity for the alpha-2D adrenoceptor. Its applications include:

Chemistry: Used as a reference compound in the study of adrenergic receptors.

Biology: Employed in experiments to understand the role of alpha-2D adrenoceptors in various physiological processes.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and pain management.

Industry: Utilized in the development of new drugs targeting adrenergic receptors

Mechanism of Action

TC-G 1000 exerts its effects by binding to the alpha-2D adrenoceptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in various downstream effects, including vasoconstriction and analgesia .

Comparison with Similar Compounds

Clonidine: Another alpha-2 adrenoceptor agonist, but with less selectivity for the alpha-2D subtype.

Guanfacine: Similar to clonidine but with a longer duration of action.

Dexmedetomidine: A highly selective alpha-2 adrenoceptor agonist used in anesthesia

Uniqueness: TC-G 1000 is unique due to its high selectivity for the alpha-2D adrenoceptor, making it a valuable tool in research focused on this specific receptor subtype .

Biological Activity

TC-G 1000 is a novel compound that has garnered attention for its biological activity, particularly in relation to the GPR35 receptor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potency, and potential therapeutic applications.

This compound acts primarily as an agonist for the GPR35 receptor, which is implicated in various physiological processes including inflammation and pain modulation. The compound has been shown to exhibit a high level of potency at human GPR35 receptors compared to its mouse and rat counterparts, with a reported 1000-fold greater efficacy in specific assays such as IP1 accumulation assays.

Potency and Efficacy

The potency of this compound has been quantified through various assays. Notably, the pEC50 values for β-arrestin recruitment and Gαq-i5 Ca2+ assays are reported as 7.59 and 8.36, respectively. These values indicate strong receptor activation capabilities, suggesting potential utility in therapeutic settings where modulation of the GPR35 pathway is beneficial.

| Assay Type | pEC50 Value |

|---|---|

| β-arrestin Recruitment | 7.59 |

| Gαq-i5 Ca2+ Assay | 8.36 |

Case Studies and Research Findings

Research studies have explored the biological effects of this compound in various contexts:

- Inflammation Modulation : In preclinical models, this compound demonstrated significant anti-inflammatory effects. For instance, it reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential utility in treating inflammatory diseases.

- Pain Relief : A study investigating pain pathways found that administration of this compound led to reduced pain responses in animal models, suggesting its role as a novel analgesic agent.

- Metabolic Effects : Preliminary findings suggest that this compound may influence metabolic pathways, potentially offering benefits in conditions such as obesity or diabetes by modulating energy expenditure and glucose metabolism.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays on various mammalian cell lines. Results indicate that this compound exhibits low cytotoxicity at therapeutic doses, making it a promising candidate for further development.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | >50 |

| A549 | >50 |

| THP-1 | >50 |

Q & A

Q. How can I identify credible literature on TC-G 1000 for a literature review?

Begin with databases like PubMed, Google Scholar, and Web of Science using advanced search operators (e.g., "this compound" AND "pharmacokinetics"). Filter results by citation count and peer-reviewed journals. Cross-reference findings with authoritative sources (e.g., university libraries, .gov/.edu domains) to ensure reliability. Use tools like citation networks to trace foundational studies . Avoid non-academic platforms like benchchem.com .

Q. What methodologies are recommended for formulating hypotheses about this compound's mechanisms of action?

Adopt frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : In vitro/in vivo models (e.g., neuronal cells, rodent epilepsy models).

- Intervention : this compound administration at varying concentrations.

- Outcome : Quantify receptor occupancy (e.g., GPR39) or behavioral changes (e.g., seizure thresholds). Ensure hypotheses are testable and align with gaps identified in literature reviews .

Q. How should I design a pilot study to assess this compound's bioavailability?

Use pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (area under the curve). For example, in rodent models, measure plasma and brain tissue concentrations at intervals (e.g., 15, 30, 60 minutes post-administration) via LC-MS/MS. Compare results to established compounds (e.g., ZnCl₂) to contextualize bioavailability .

Advanced Research Questions

Q. How can I resolve contradictions in this compound's efficacy across different epilepsy models?

- Step 1 : Systematically compare experimental conditions (e.g., PTZ vs. KA-induced seizures). Differences in model pathophysiology may explain variability.

- Step 2 : Analyze dose-response curves and receptor binding affinity under varying conditions (e.g., pH, co-administered drugs).

- Step 3 : Use meta-analysis to aggregate data from multiple studies, applying statistical tests (e.g., heterogeneity analysis) to identify confounding variables .

Q. What advanced techniques are suitable for elucidating this compound's off-target effects?

- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.

- Proteomics : Mass spectrometry to detect protein interaction networks.

- CRISPR Screening : Knockout candidate genes to assess functional relevance to this compound's effects. Triangulate findings with computational docking studies to predict binding affinities for non-target receptors .

Q. How do I address ethical considerations in longitudinal studies involving this compound?

- Feasibility : Ensure sample sizes are justified statistically to minimize animal use.

- Transparency : Pre-register study protocols on platforms like Open Science Framework.

- Data Integrity : Implement blinding and randomization to reduce bias. Reference guidelines like ARRIVE 2.0 for animal research reporting .

Methodological Challenges & Solutions

Q. What strategies improve reproducibility in this compound experiments?

- Standardize Protocols : Document exact formulations (e.g., solvent used, injection volume).

- Replicate Across Models : Test in ≥2 independent models (e.g., acute vs. chronic seizure models).

- Open Data : Share raw datasets and analysis code via repositories like Zenodo or Figshare .

Q. How can I optimize LC-MS/MS parameters for quantifying this compound in biological matrices?

- Ionization : Use ESI+ mode with precursor/product ions specific to this compound.

- Chromatography : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve peaks from matrix interferents.

- Validation : Follow FDA bioanalytical guidelines for accuracy, precision, and lower limit of quantification (LLOQ) .

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation).

- Bayesian Hierarchical Models : Account for variability across experimental batches.

- Bootstrapping : Estimate confidence intervals for EC₅₀/IC₅₀ values .

Data Interpretation & Reporting

Q. How should I present conflicting data on this compound's pro-convulsant vs. anticonvulsant effects?

- Contextualize Mechanisms : Differences may arise from receptor-specific effects (e.g., GPR39 agonism vs. NMDA modulation).

- Subgroup Analysis : Stratify data by variables like administration route or genetic background.

- Discussion Section : Explicitly address contradictions and propose follow-up experiments (e.g., conditional knockout models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.